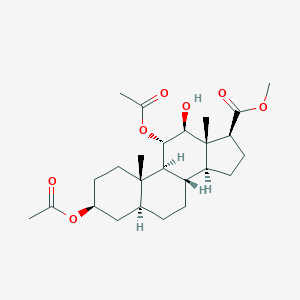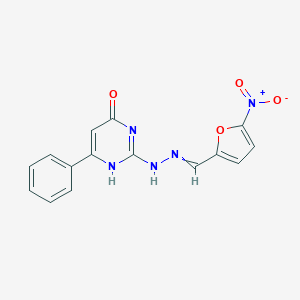
5-Nitro-2-furaldehyde 4-hydroxy-6-phenyl-2-pyrimidinylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Nitro-2-furaldehyde 4-hydroxy-6-phenyl-2-pyrimidinylhydrazone is a chemical compound with the molecular formula C15H11N5O4 . It contains a total of 37 bonds, including 26 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 6 double bonds, and 11 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 guanidine derivative, 1 secondary amine (aliphatic), 1 nitro group (aromatic), and 1 hydrazone .
Molecular Structure Analysis
The molecular structure of 5-Nitro-2-furaldehyde 4-hydroxy-6-phenyl-2-pyrimidinylhydrazone is complex, with a total of 37 bonds, including 26 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 6 double bonds, and 11 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 guanidine derivative, 1 secondary amine (aliphatic), 1 nitro group (aromatic), and 1 hydrazone .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Nitro-2-furaldehyde 4-hydroxy-6-phenyl-2-pyrimidinylhydrazone include a molecular weight of 325.27900 . The density, boiling point, melting point, and flash point are not available .Safety And Hazards
The safety data sheet for 5-Nitro-2-furaldehyde indicates that it is a flammable solid . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
properties
IUPAC Name |
2-[2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4/c21-13-8-12(10-4-2-1-3-5-10)17-15(18-13)19-16-9-11-6-7-14(24-11)20(22)23/h1-9H,(H2,17,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWBKZYVFGTOEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NN=CC3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348052 |
Source


|
| Record name | CTK4E0269 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-furaldehyde 4-hydroxy-6-phenyl-2-pyrimidinylhydrazone | |
CAS RN |
1899-63-4 |
Source


|
| Record name | CTK4E0269 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




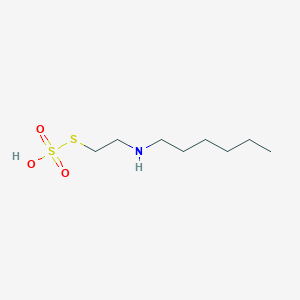
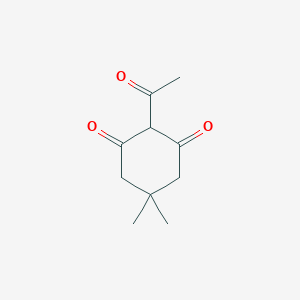



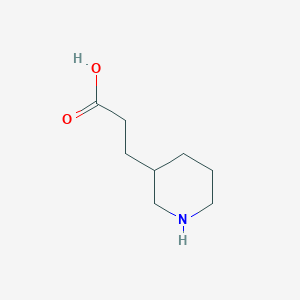
![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)



